molecular formula C7H13N7O2 B2536602 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide CAS No. 321432-59-1

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide

Cat. No.: B2536602
CAS No.: 321432-59-1
M. Wt: 227.228
InChI Key: LBUZNVALSSMIME-UHFFFAOYSA-N
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Description

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide is a useful research compound. Its molecular formula is C7H13N7O2 and its molecular weight is 227.228. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

One of the main applications of this compound is in the synthesis of novel heterocyclic compounds due to its reactivity and structural versatility. For instance, Shablykin et al. (2018) described the reaction of a related compound, 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide with dimethylamine, leading to the formation of new substituted 2-(oxiran-2-yl)-1,3-oxazoles, showcasing the compound's utility in generating new chemical entities with potential biological activities Shablykin et al., 2018.

Chemiluminescent Molecular Devices

Another innovative application is in the development of chemiluminescent molecular devices. The study by Motoyoshiya et al. (2009) highlights how derivatives of the compound, when treated with sodium hypochlorite and alkaline hydrogen peroxide, exhibit chemiluminescence. This property is particularly enhanced with metal ion interactions, suggesting its use in metal ion sensing through chemiluminescent signaling Motoyoshiya et al., 2009.

Synthesis of Pyrimidine Derivatives

The compound's reactivity is also harnessed in synthesizing pyrimidine derivatives, which are crucial in pharmaceuticals and agrochemicals. Nishino et al. (1972) detailed the reaction mechanism of a similar compound with acetamidine, leading to the formation of pyrimido[4,5-d]pyrimidine derivatives, illustrating its role in complex heterocyclic synthesis Nishino et al., 1972.

Lead Optimization in Drug Discovery

Furthermore, the compound finds application in the lead optimization phase of drug discovery. Zhang et al. (2008) worked on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines bearing substituted pyridyl groups, including derivatives of our compound of interest, as selective adenosine hA2A receptor antagonists for treating Parkinson's disease, showcasing its potential in medicinal chemistry Zhang et al., 2008.

Molecular Switches and Sensing Devices

Lastly, the compound's structural features are exploited in creating molecular switches and sensing devices. Szesni et al. (2005) explored reactions of dimethylamino(methoxy)allenylidene complexes with 1,3-bidentate nucleophiles, paving the way for new molecular devices based on the unique reactivity and electronic properties of these complexes Szesni et al., 2005.

Properties

IUPAC Name

2-[5-(dimethylamino)tetrazol-1-yl]-N-[(E)-methoxyiminomethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N7O2/c1-13(2)7-10-11-12-14(7)4-6(15)8-5-9-16-3/h5H,4H2,1-3H3,(H,8,9,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUZNVALSSMIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC(=O)NC=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NN=NN1CC(=O)N/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.